(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 13565-40-7
VCID: VC13314158
InChI: InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+
SMILES: CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Molecular Formula: C16H13BrO
Molecular Weight: 301.18 g/mol

(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

CAS No.: 13565-40-7

Cat. No.: VC13314158

Molecular Formula: C16H13BrO

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - 13565-40-7

Specification

CAS No. 13565-40-7
Molecular Formula C16H13BrO
Molecular Weight 301.18 g/mol
IUPAC Name (E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+
Standard InChI Key YXUNHCRNYHAVRF-IZZDOVSWSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
SMILES CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Canonical SMILES CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

Introduction

(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological and chemical properties. Chalcones are characterized by the presence of an enone group (COCH=-\text{CO}-\text{CH}=) linking two aromatic rings. This compound is particularly notable for its bromine and methyl substitutions, which influence its physical, chemical, and biological characteristics.

Structural Features

The molecule consists of:

  • 4-Bromophenyl Group: The bromine atom introduces electron-withdrawing effects, which can alter the reactivity of the compound.

  • 4-Methylphenyl Group: The methyl group is electron-donating, balancing the electronic effects within the molecule.

  • Propenone Bridge: The double bond in the propenone system contributes to conjugation, enhancing stability and reactivity.

Synthesis

The synthesis of chalcone derivatives like this compound typically involves Claisen-Schmidt condensation:

  • A ketone (e.g., acetophenone derivative) reacts with an aldehyde (e.g., benzaldehyde derivative) under basic or acidic conditions.

  • The reaction yields an α,β-unsaturated ketone through aldol condensation followed by dehydration.

Applications

Chalcone derivatives are widely studied for their potential applications:

  • Pharmaceuticals: Exhibits antimicrobial, anti-inflammatory, and anticancer properties due to its ability to interact with biological targets.

  • Materials Science: Used in organic electronics due to its conjugated structure.

  • Chemical Research: Serves as an intermediate in synthesizing more complex molecules.

Biological Activity

Studies on similar chalcone derivatives suggest:

  • Antimicrobial Activity: Effective against bacterial and fungal pathogens due to its ability to disrupt cell membranes.

  • Antioxidant Properties: The conjugated system can scavenge free radicals.

  • Potential Enzyme Inhibition: May inhibit enzymes like tyrosinase or cyclooxygenase, relevant in anti-inflammatory and anticancer therapies.

Spectroscopic Characterization

Chalcone derivatives are typically characterized using:

  • NMR Spectroscopy: Identifies proton and carbon environments in the molecule.

  • IR Spectroscopy: Detects functional groups like C=OC=O (around 1650 cm1^{-1}) and aromatic C-H stretches.

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

Comparative Data Table

CompoundMolecular Weight (g/mol)SubstituentsApplications
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)...301.18Bromine, MethylAntimicrobial, Antioxidant
(2E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)...317.18Bromine, MethoxyOrganic Electronics

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